molecular formula C13H19NO B5293435 N-[1-(4-ethylphenyl)ethyl]propanamide

N-[1-(4-ethylphenyl)ethyl]propanamide

Cat. No. B5293435
M. Wt: 205.30 g/mol
InChI Key: XXVUUDZEPFFANB-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]propanamide, also known as NEPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEPEP belongs to the class of amides and is synthesized by the reaction of 4-ethylphenylacetic acid with propanoyl chloride.

Mechanism of Action

The exact mechanism of action of N-[1-(4-ethylphenyl)ethyl]propanamide is not fully understood. However, it is believed to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By modulating GABA receptor activity, N-[1-(4-ethylphenyl)ethyl]propanamide may reduce neuronal excitability and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[1-(4-ethylphenyl)ethyl]propanamide has also been shown to reduce pain by modulating the activity of nociceptive neurons. In addition, N-[1-(4-ethylphenyl)ethyl]propanamide has been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-[1-(4-ethylphenyl)ethyl]propanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using a variety of assays. However, N-[1-(4-ethylphenyl)ethyl]propanamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[1-(4-ethylphenyl)ethyl]propanamide has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-[1-(4-ethylphenyl)ethyl]propanamide. One potential area of research is the development of N-[1-(4-ethylphenyl)ethyl]propanamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of N-[1-(4-ethylphenyl)ethyl]propanamide as a potential treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new assays to study the effects of N-[1-(4-ethylphenyl)ethyl]propanamide on GABA receptor activity could provide valuable insights into its mechanism of action.

Synthesis Methods

N-[1-(4-ethylphenyl)ethyl]propanamide is synthesized by the reaction of 4-ethylphenylacetic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-[1-(4-ethylphenyl)ethyl]propanamide as a white crystalline solid. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-[1-(4-ethylphenyl)ethyl]propanamide has also been studied as a potential treatment for epilepsy, neuropathic pain, and anxiety disorders. In addition, N-[1-(4-ethylphenyl)ethyl]propanamide has been investigated for its potential use as a biomarker for the diagnosis of neurological disorders.

properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)10(3)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUUDZEPFFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethylphenyl)ethyl]propanamide

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